molecular formula C11H13N3O B1361735 N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine CAS No. 944450-83-3

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine

Cat. No. B1361735
M. Wt: 203.24 g/mol
InChI Key: PBJZWGQLXKZEJT-UHFFFAOYSA-N
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Description

“N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine” is a compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which is a core structure in the compound, involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .

Scientific Research Applications

Antimicrobial Activity

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine has been explored for its antimicrobial properties. Studies have synthesized various derivatives of this compound, which demonstrated significant antibacterial and antifungal activities against a range of pathogens, including gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria like Escherichia coli, as well as fungi like Candida albicans (Desai et al., 2016).

Corrosion Inhibition

Research has also investigated the use of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine derivatives in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments. Studies using electrochemical, SEM, and computational methods indicate that these compounds form a protective layer on the steel surface and exhibit mixed-type inhibition behavior (Ammal et al., 2018).

Anticancer Potential

Certain derivatives of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine have been synthesized and evaluated for their anticancer activity. These compounds have shown cytotoxic activity against various cancer cell lines, with some compounds demonstrating higher potency than the reference drug doxorubicin (Ramazani et al., 2014).

Structural Characterization for Pharmaceutical Applications

The structural characterization of oxadiazole derivatives, including N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine, is crucial in the development of potential pharmaceutical agents. X-ray crystallography and other techniques have been employed to understand the molecular structure and interactions of these compounds, which is essential for their use in drug design (Meyer et al., 2003).

Photoluminescent Properties

Studies have explored the photoluminescent properties of 1,3,4-oxadiazole derivatives. These compounds have displayed significant fluorescence emission, making them candidates for applications in photoluminescent materials (Han et al., 2010).

Antioxidant Activity

Research on N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine derivatives has also highlighted their potential antioxidant activity. This suggests their possible use in treating oxidative stress-related diseases (Ahsan et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJZWGQLXKZEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649936
Record name N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine

CAS RN

944450-83-3
Record name N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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